Benzenecarbothioamide, 4-(methoxymethyl)-
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Overview
Description
Benzenecarbothioamide, 4-(methoxymethyl)- is an organic compound with the molecular formula C9H11NOS. It is a derivative of benzenecarbothioamide, characterized by the presence of a methoxymethyl group at the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-(methoxymethyl)- typically involves the reaction of 4-(methoxymethyl)benzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes nucleophilic attack by ammonia to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 4-(methoxymethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarbothioamide, 4-(methoxymethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4-(methoxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioamide: Lacks the methoxymethyl group, making it less soluble and potentially less bioavailable.
4-Methoxybenzenecarbothioamide: Similar structure but with a methoxy group instead of a methoxymethyl group, which may affect its reactivity and interactions.
4-(Methylthio)benzenecarbothioamide: Contains a methylthio group, which can alter its chemical properties and biological activity.
Uniqueness
Benzenecarbothioamide, 4-(methoxymethyl)- is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
653568-68-4 |
---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-(methoxymethyl)benzenecarbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-11-6-7-2-4-8(5-3-7)9(10)12/h2-5H,6H2,1H3,(H2,10,12) |
InChI Key |
CJVFMGFHOWDAKM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=S)N |
Origin of Product |
United States |
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